1-tert-Butyl-4-phenoxybenzene is an organic compound with the chemical formula CHO. It features a tert-butyl group attached to a phenoxybenzene structure, which consists of a phenyl ring bonded to an ether group. This compound is characterized by its white crystalline appearance and has a molecular weight of approximately 242.31 g/mol. The compound is known for its potential applications in various fields, including materials science and pharmaceuticals.
The biological activity of 1-tert-butyl-4-phenoxybenzene has been studied, revealing that it may cause skin sensitization and serious eye irritation. Specifically, it has been classified with warnings indicating potential allergic reactions upon contact with skin (H317) and serious eye irritation (H319) . Further research may be necessary to fully elucidate its pharmacological properties and safety profile.
Several synthesis methods are employed to produce 1-tert-butyl-4-phenoxybenzene:
1-tert-Butyl-4-phenoxybenzene has several applications:
Several compounds share structural similarities with 1-tert-butyl-4-phenoxybenzene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-tert-Butylphenol | Phenolic compound | Known for its antioxidant properties |
| 4-Phenoxytoluene | Aromatic ether | Used in polymer production |
| 1-Naphthyl tert-butyl ether | Naphthalene derivative | Exhibits different solubility characteristics |
| 2-tert-Butylphenol | Phenolic compound | Has strong antimicrobial activity |
Uniqueness of 1-tert-butyl-4-phenoxybenzene: This compound's unique combination of a tert-butyl group and a phenoxy structure allows it to exhibit distinct physical and chemical properties compared to similar compounds. Its specific reactivity patterns make it particularly valuable in synthetic organic chemistry and materials science.
1-tert-Butyl-4-phenoxybenzene was first reported in the early 21st century, with its initial synthesis documented in PubChem records dating to March 26, 2005. The compound emerged as a derivative of diphenyl ether, a class of molecules studied extensively for their thermal stability and electronic properties. Early research focused on modifying diphenyl ether’s structure to enhance its applicability in coordination chemistry. The introduction of a tert-butyl group at the para position of one benzene ring addressed challenges related to solubility and steric stabilization in metal-ligand complexes.
Key milestones in its development include:
The compound’s significance stems from two interrelated factors:
A comparative analysis of similar compounds highlights its uniqueness:
The molecular structure of 1-tert-Butyl-4-phenoxybenzene comprises a benzene ring substituted at the 1- and 4-positions by a tert-butyl group ($$-\text{C}(\text{CH}3)3$$) and a phenoxy group ($$-\text{O}\text{C}6\text{H}5$$), respectively [1] [2]. The tert-butyl group introduces significant steric bulk due to its three methyl branches, which occupy a tetrahedral geometry around the central carbon atom. This steric hindrance influences the molecule’s conformational flexibility and intermolecular interactions [1].
The phenoxy group, an ether-linked phenyl ring, forms an angle of approximately 120° with the central benzene ring, as inferred from analogous diphenyl ether structures [6]. The oxygen atom in the ether linkage adopts an sp³ hybridization, creating a bond angle of $$ \sim 111^\circ $$ between the two aromatic rings [6]. This configuration allows for limited rotation around the C–O bond, rendering the molecule semi-rigid. The absence of chiral centers simplifies its stereochemical profile, though the tert-butyl group’s spatial arrangement imposes distinct van der Waals interactions in solid-state packing [1] [6].
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{18}\text{O} $$ | [1] [2] |
| Molecular Weight (g/mol) | 226.31 | [1] [2] |
| Density (g/cm³) | 0.998 | [2] |
| Refractive Index | 1.539 | [2] |
| Boiling Point (°C) | 307.1 | [2] |
According to IUPAC rules, the compound is systematically named 1-tert-butyl-4-phenoxybenzene [1] [2]. The parent structure is benzene, with substituents numbered to assign the lowest possible locants. The tert-butyl group occupies position 1, while the phenoxy group (a phenyl ether substituent) is at position 4. Alternative names include 4-tert-butyldiphenyl ether and 1-(tert-butyl)-4-phenoxybenzene, though the former is less precise as it implies symmetry not inherent to the structure [1] [2].
The CAS registry number 5331-28-2 uniquely identifies this compound in chemical databases [2]. Its SMILES notation ($$ \text{CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2 $$) and InChIKey ($$ \text{REZBJCUQELMZBL-UHFFFAOYSA-N} $$) further encode its structural features for computational applications [1].
Despite its complexity, 1-tert-Butyl-4-phenoxybenzene lacks chiral centers due to the planar symmetry of the benzene rings and the tetrahedral geometry of the tert-butyl group [1]. However, the steric bulk of the tert-butyl group restricts rotational freedom around the C–O bond of the phenoxy moiety. This constraint creates a pseudo-axial orientation for the phenyl ring relative to the central benzene, as observed in crystallographic studies of related diphenyl ethers [6].
In the solid state, the orthogonal arrangement of the two aromatic rings minimizes steric clashes, as demonstrated in the crystal structure of 2,4-dinitro-1-phenoxybenzene, where the phenyl ring lies perpendicular to the nitro-substituted benzene [6]. While no direct crystallographic data exists for 1-tert-Butyl-4-phenoxybenzene, analogous compounds suggest similar packing dynamics dominated by van der Waals forces and π-π interactions [6].
Comparative analysis with analogues such as 1-tert-butyl-4-propylbenzene ($$ \text{C}{13}\text{H}{20} $$) [3] and 1-tert-butyl-4-iodobenzene ($$ \text{C}{10}\text{H}{13}\text{I} $$) [4] highlights the impact of substituents on physical and chemical properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituent |
|---|---|---|---|---|
| 1-tert-Butyl-4-phenoxybenzene | $$ \text{C}{16}\text{H}{18}\text{O} $$ | 226.31 | 307.1 | Phenoxy |
| 1-tert-Butyl-4-propylbenzene | $$ \text{C}{13}\text{H}{20} $$ | 176.30 | Not reported | Propyl |
| 1-tert-Butyl-4-iodobenzene | $$ \text{C}{10}\text{H}{13}\text{I} $$ | 260.11 | 140 | Iodo |
The phenoxy group in 1-tert-Butyl-4-phenoxybenzene introduces polarity and hydrogen-bonding capability absent in its alkyl or halo analogues. For instance, the boiling point of 307.1°C [2] far exceeds that of 1-tert-butyl-4-iodobenzene (140°C) [4], reflecting stronger dipole-dipole interactions from the ether oxygen. Conversely, the iodo analogue’s lower boiling point arises from weaker van der Waals forces despite its higher molecular weight [4].
Steric effects also differ markedly: the phenoxy group’s planar structure allows closer packing than the tetrahedral tert-butyl group, yet its bulkiness reduces solubility in nonpolar solvents compared to the propyl derivative [2] [3]. These contrasts underscore the phenoxy group’s dual role as both an electronic modulator and a steric shield in aromatic systems.